Cas no 1690-22-8 (3a-Phenylacetoxy Tropane)

3a-Phenylacetoxy Tropane structure
3a-Phenylacetoxy Tropane structure
Product Name:3a-Phenylacetoxy Tropane
CAS No:1690-22-8
MF:C16H21NO2
MW:259.3434445858
CID:163628
PubChem ID:201009
Update Time:2025-04-19

3a-Phenylacetoxy Tropane Chemical and Physical Properties

Names and Identifiers

    • 3α-Phenylacetoxy Tropane
    • (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate
    • 3α-Phenylacetoxy Tro
    • Benzeneacetic acid,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • Tropanyl phenylacetate
    • 3a-Phenylacetoxytropane
    • Aceticacid, phenyl-, 3a-tropanylester (6CI,7CI,8CI)
    • Benzeneacetic acid, 8-methyl-8-azabicyclo[3.2.1]oct-3-ylester, endo-
    • NA 181
    • endo-3α-Phenylacetoxytropane 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester
    • Benzeneacetic Acid (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester
    • endo-3alpha-Phenylacetoxytropane
    • Benzeneacetic acid, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • 3ALPHA-PHENYLACETOXY TROPANE
    • DTXSID10276794
    • 8-methyl-8-azabicyclo[3.2.1]oct-3-yl Ester
    • SCHEMBL5790060
    • DCINQANYMBYYCH-UHFFFAOYSA-N
    • NS00094631
    • 3.alpha.-Phenylacetoxytropane
    • CHEMBL1190384
    • 1690-22-8
    • 8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL 2-PHENYLACETATE
    • Benzeneacetic acid, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-
    • FS-6683
    • Acetic acid, phenyl-, 3.alpha.-tropanyl ester
    • J-010498
    • 3a-Phenylacetoxy Tropane
    • phenylacetoxytropane
    • FT-0673688
    • Benzeneacetic Acid (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester; endo-3a-Phenylacetoxytropane 8-methyl-8-azabicyclo[3.2.1]oct-3-yl Ester;
    • Inchi: 1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
    • InChI Key: DCINQANYMBYYCH-UHFFFAOYSA-N
    • SMILES: O(C(CC1C=CC=CC=1)=O)C1CC2CCC(C1)N2C

Computed Properties

  • Exact Mass: 259.157
  • Monoisotopic Mass: 259.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5A^2
  • XLogP3: 2.9

Experimental Properties

  • Color/Form: Powder

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